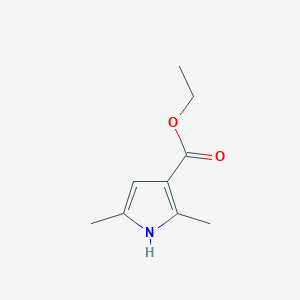
ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
Cat. No. B186541
M. Wt: 167.2 g/mol
InChI Key: NOCOMGOGAJYTPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04070366
Procedure details


As in Example 32 but using 2,5-dimethyl-3-carbethoxy-pyrrole and paraldehyde. Colourless crystals (75%), m.p. 105°-107° (lit18) 106°-107°). Anal. Calc. for C11H17NO2 : C, 67.66; H, 8.78; N, 7.17. Found: C, 67.54; H, 8.69; N, 7.28.


[Compound]
Name
crystals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][C:4]([CH3:12])=[CH:5][C:6]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8].[CH3:13][CH:14]1OC(C)OC(C)O1>>[CH3:12][C:4]1[NH:3][C:2]([CH3:1])=[C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[C:5]=1[CH2:13][CH3:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1NC(=CC1C(=O)OCC)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1OC(OC(O1)C)C
|
Step Three
[Compound]
|
Name
|
crystals
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC=1NC(=C(C1CC)C(=O)OCC)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
